5-methoxy-1-methyl-1H-indole-2-carbohydrazide
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Overview
Description
5-Methoxy-1-methyl-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 1-position, and a carbohydrazide group at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Certain indole derivatives have been found to be potent against specific cell lines , suggesting that 5-methoxy-1-methyl-1H-indole-2-carbohydrazide may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-1H-indole-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from 5-methoxy-2-methylindole.
N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Carbohydrazide Formation: The 2-position of the indole ring is functionalized with a carbohydrazide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methoxy-1-methyl-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe for studying indole-related biochemical pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-2-carboxylic acid: Similar in structure but lacks the methyl and carbohydrazide groups.
5-Methoxy-2-methylindole: Similar but lacks the carbohydrazide group.
Uniqueness
5-Methoxy-1-methyl-1H-indole-2-carbohydrazide is unique due to the presence of both the methoxy and carbohydrazide groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
5-methoxy-1-methylindole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-9-4-3-8(16-2)5-7(9)6-10(14)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIIJINVHFLVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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